molecular formula C13H11NO4S2 B414681 [(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid CAS No. 1261158-91-1

[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

Cat. No.: B414681
CAS No.: 1261158-91-1
M. Wt: 309.4g/mol
InChI Key: IFEXFWPCHBOSRU-POHAHGRESA-N
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Description

[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid is a synthetic organic compound with the molecular formula C13H11NO4S2 It is characterized by a thiazolidine ring, a methoxybenzylidene group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid typically involves the condensation of 4-methoxybenzaldehyde with thiazolidine-2,4-dione in the presence of a base, followed by the introduction of an acetic acid group. The reaction conditions often include:

    Solvent: Common solvents used include ethanol or methanol.

    Base: Bases such as sodium hydroxide or potassium carbonate are frequently employed.

    Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.

    Time: The reaction time can vary but typically ranges from several hours to overnight.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis would involve optimizing the reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or carbonyl groups.

    Substitution: The methoxy group and the thiazolidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reactions: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory or anticancer agent due to its ability to interact with biological targets.

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: Researchers investigate its effects on various biological pathways and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of [(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid can be compared with other thiazolidine derivatives, such as:

    Thiazolidine-2,4-dione: A simpler compound with similar core structure but lacking the methoxybenzylidene and acetic acid groups.

    Rosiglitazone: A thiazolidinedione used as an antidiabetic drug, which has a different substitution pattern on the thiazolidine ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid is a thiazolidinone derivative that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This compound exhibits a variety of pharmacological properties, including anti-inflammatory and anticancer effects. Understanding its biological activity is crucial for exploring its therapeutic applications.

The molecular formula of this compound is C13H11NO4S2C_{13}H_{11}NO_{4}S_{2}, with a molecular weight of approximately 281.36 g/mol. The structure features a thiazolidinone core, which is known for its diverse pharmacological properties.

Research indicates that compounds within the thiazolidinone class can inhibit specific enzyme activities, leading to reduced inflammation and tumor growth. The proposed mechanism of action involves the inhibition of various protein kinases, which play critical roles in cell signaling pathways associated with cancer progression and inflammatory responses .

Anticancer Activity

Several studies have investigated the anticancer potential of thiazolidinone derivatives, including this compound. For instance:

  • In vitro Studies : The compound was tested against various cancer cell lines, including Huh7 (hepatocellular carcinoma), Caco2 (colorectal adenocarcinoma), and MDA-MB 231 (breast carcinoma). Results indicated significant antiproliferative activity, with IC50 values lower than 10 µM for some derivatives .
Cell LineIC50 (µM)
Huh7<10
Caco2<10
MDA-MB 231<10

Kinase Inhibition

The compound has shown potent inhibition against several kinases, which are critical in regulating cell cycle and proliferation:

  • DYRK1A Kinase : A study reported an IC50 value of 0.041 µM for a related compound against DYRK1A kinase, indicating strong inhibitory potential .
KinaseIC50 (µM)
DYRK1A0.041
DYRK20.6
CLK10.5

Pharmacological Applications

Given its biological activity, this compound may have applications in treating various conditions, particularly cancers characterized by dysregulated kinase activity. Its anti-inflammatory properties also suggest potential use in chronic inflammatory diseases.

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions starting from thiazolidine derivatives and aromatic aldehydes. The synthetic pathways are designed to ensure high selectivity and yield while minimizing side reactions.

Properties

IUPAC Name

2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4S2/c1-18-9-4-2-8(3-5-9)6-10-12(17)14(7-11(15)16)13(19)20-10/h2-6H,7H2,1H3,(H,15,16)/b10-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFEXFWPCHBOSRU-POHAHGRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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